アレキシン

説明

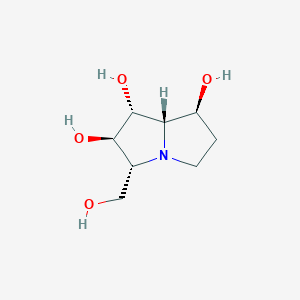

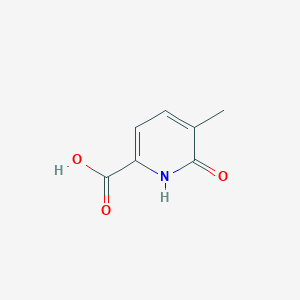

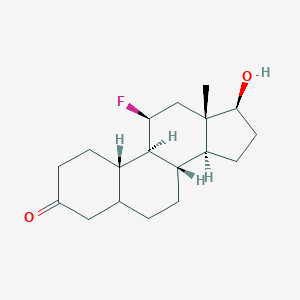

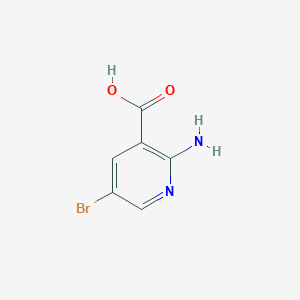

Alexine is a polyhydroxylated pyrrolizidine alkaloid known for its complex molecular structure and synthesis challenges. Recent studies have focused on developing efficient synthetic routes to Alexine, leveraging advanced chemical reactions to construct its intricate molecular framework.

Synthesis Analysis

A novel synthesis approach for Alexine utilizes a highly stereoselective [3+2] annulation reaction, significantly simplifying the synthetic route by minimizing the need for protecting-group manipulations commonly required in carbohydrate-based syntheses (Dressel, Restorp, & Somfai, 2008). Another method achieved the total syntheses of Alexine using stereoselective allylation, highlighting the diversity of synthetic strategies (Myeong, Jung, & Ham, 2019).

Molecular Structure Analysis

The molecular structure of Alexine features five contiguous stereogenic centers, making its synthesis particularly challenging. The structure has been efficiently constructed using a homochiral lactam derived from β-D-arabinofuranose, showcasing the complexity of its stereochemistry (Yoda, Katoh, & Takabe, 2000).

Chemical Reactions and Properties

Alexine's synthesis involves key chemical reactions such as asymmetric aminohydroxylation and intramolecular double cyclization, underscoring the intricate maneuvers required to construct its framework. These reactions not only build the molecular skeleton but also introduce critical stereocenters (Chikkanna, Singh, Kong, & Han, 2005).

Physical Properties Analysis

The physical properties of Alexine, such as solubility and melting point, are closely tied to its molecular structure, particularly its polyhydroxylation pattern. While specific studies on its physical properties are sparse, the structural analyses suggest that these properties are significantly influenced by its dense hydroxylation.

Chemical Properties Analysis

Alexine exhibits unique chemical properties due to its pyrrolizidine skeleton and multiple hydroxyl groups. These features contribute to its reactivity and potential biological activity. The configurational and conformational analysis of Alexine and its derivatives provides insights into its chemical behavior, particularly in terms of its interaction with biological targets (Wormald, Nash, Hrnčiar, White, Molyneux, & Fleet, 1998).

科学的研究の応用

天然物の合成

アレキシンは、植物源に広く見られ、Alexa leiopetalaから単離された、天然の多価ヒドロキシル化ピロリジジンアルカロイドです . その重要性と応用から、科学界の関心を集めています . アレキシンとその立体異性体の合成は、多くの研究の対象となっています .

グリコシダーゼ阻害剤

アレキシンは、グリコシダーゼ阻害剤として注目されています . グリコシダーゼは、グリコシド結合を加水分解する酵素であり、これらの酵素の阻害剤は、ウイルス感染症や癌など、さまざまな疾患の治療に使用できます .

抗ウイルス活性

アレキシンは、潜在的な抗ウイルス活性を示しています . 例えば、アレキシンに関連する化合物である7,7a-ジエピアレキシンは、前駆体HIV-1糖タンパク質160(gp160)の切断を減少させることにより、HIVウイルスの増殖に対する抗ウイルス効果を示します .

抗HIV活性

一般的な抗ウイルス特性に加えて、アレキシンは特定の抗HIV活性を示しています . これは、HIVに対する新しい治療法の開発を目指した合成研究にとって興味深いターゲットとなっています .

有機合成

作用機序

Target of Action

Alexine, also known as Complement, is a naturally occurring polyhydroxylated pyrrolizidine alkaloid . It is broadly found in plant sources and isolated from Alexa leiopetala Its biological properties such as glycosidase inhibitors, anti-virus, and anti-hiv activities suggest that it may interact with enzymes and receptors involved in these processes .

Mode of Action

Given its biological properties, it can be inferred that alexine likely interacts with its targets to inhibit glycosidase activity and exert anti-viral and anti-hiv effects

Biochemical Pathways

Considering its glycosidase inhibitory, anti-viral, and anti-hiv activities, it can be inferred that alexine may influence pathways related to these biological processes . The downstream effects of these pathway alterations would likely include the inhibition of viral replication and the modulation of glycosidase activity.

Result of Action

The molecular and cellular effects of Alexine’s action are likely related to its biological properties. As a glycosidase inhibitor, Alexine may prevent the breakdown of certain sugars, potentially affecting cellular energy production and other processes dependent on these sugars . Its anti-viral and anti-HIV activities suggest that Alexine may inhibit viral replication at the cellular level, thereby preventing the spread of these viruses within the body .

特性

IUPAC Name |

(1R,2R,3R,7S,8S)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMLBKBQCVDEY-DWOUCZDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@@H]2[C@H]1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151306 | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116174-63-1 | |

| Record name | Alexine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116174-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alexine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116174631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

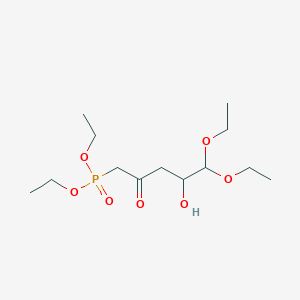

![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)